|
REACTION_CXSMILES
|
[Cl-].[NH4+].[Cl:3][C:4]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:5]=1[O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=O>C(O)C.O.[Fe]>[Cl:3][C:4]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:5]=1[O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH2:13] |f:0.1|
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(OC2=C(C=CC=C2)[N+](=O)[O-])C=CC(=C1)Cl
|
|
Name
|
|
|
Quantity
|
323 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2.68 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 h
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
After removal of the solvent
|
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted in aqueous sodium hydrogen carbonate (40 mL)
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|
Type
|
EXTRACTION
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|
Details
|
extracted with DCM (3×20 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(OC2=C(C=CC=C2)N)C=CC(=C1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.01 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.9% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |